molecular formula C10H15Br2NO B5061440 2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide

2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide

Cat. No. B5061440
M. Wt: 325.04 g/mol
InChI Key: ZRJYETNLTPGEEH-UHFFFAOYSA-N
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Description

The compound “2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide” is a complex organic molecule. It contains a cyclopropane ring, which is a three-membered carbon ring, and a cyclopentane ring, which is a five-membered carbon ring . The molecule also contains two bromine atoms, an amide group (-CONH2), and a methyl group (-CH3).


Molecular Structure Analysis

Cyclopropane is a three-membered ring, which makes it a highly strained and reactive molecule. Cyclopentane, on the other hand, is a five-membered ring and is less strained . The presence of two bromine atoms would make the molecule quite heavy and possibly reactive. The amide group could participate in hydrogen bonding, affecting the compound’s solubility and reactivity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclopropane ring, the bromine atoms, and the amide group. The strained cyclopropane ring might be susceptible to ring-opening reactions. The bromine atoms could be involved in substitution reactions. The amide group could participate in various reactions, including hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atoms would likely make the compound relatively heavy and possibly quite polar. The amide group could allow for hydrogen bonding, which might increase the compound’s boiling point and solubility in polar solvents .

properties

IUPAC Name

2,2-dibromo-N-cyclopentyl-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Br2NO/c1-9(6-10(9,11)12)8(14)13-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYETNLTPGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dibromo-N-cyclopentyl-1-methylcyclopropanecarboxamide

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